Violaxanthin

描述

属性

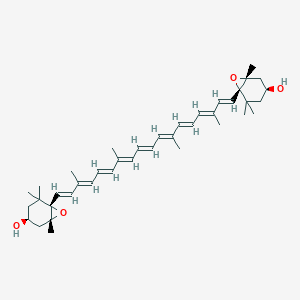

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCBXWMUOPQSOX-WVJDLNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016934 | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-29-4 | |

| Record name | Violaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C926029A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Violaxanthin Cycle: A Core Photoprotective Mechanism in Photosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The violaxanthin cycle is a critical photoprotective process in photosynthetic organisms, playing a central role in the dissipation of excess light energy that could otherwise lead to photo-oxidative damage. This cycle involves the enzymatic conversion of the xanthophyll pigment this compound to zeaxanthin under high light conditions, and the reverse reaction in low light. The accumulation of zeaxanthin is a key component of non-photochemical quenching (NPQ), a mechanism that harmlessly dissipates excess absorbed light energy as heat. Understanding the intricacies of the this compound cycle is paramount for research in photosynthesis, plant stress physiology, and potentially for the development of strategies to improve crop resilience and for drug development targeting pathways sensitive to oxidative stress.

The Core Mechanism of the this compound Cycle

The this compound cycle is a reversible two-step enzymatic process that occurs within the thylakoid lumen of chloroplasts. It modulates the concentration of specific xanthophyll pigments, thereby regulating the photoprotective capacity of the photosynthetic apparatus.

Under conditions of excessive light, the absorption of photons by the light-harvesting complexes (LHCs) surpasses the capacity of the photosynthetic electron transport chain to utilize the energy. This leads to the acidification of the thylakoid lumen due to the pumping of protons.[1][2] The resulting low pH activates the enzyme This compound de-epoxidase (VDE) .[1][2] VDE, a soluble protein in the thylakoid lumen, associates with the thylakoid membrane at acidic pH.[2] It then catalyzes the de-epoxidation of this compound, a diepoxide, in two sequential steps, using ascorbate as a reducing agent.[3] The first step produces the monoepoxide intermediate, antheraxanthin. The second step converts antheraxanthin to the epoxide-free zeaxanthin.[4][5]

Conversely, in low light or darkness, the proton gradient across the thylakoid membrane dissipates, and the lumenal pH increases. This inactivates VDE and activates the enzyme zeaxanthin epoxidase (ZEP) .[4][5] ZEP, located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to this compound via antheraxanthin. This epoxidation reaction utilizes NADPH and molecular oxygen.[6]

The net result is a dynamic, light-regulated cycle that fine-tunes the balance between light harvesting and energy dissipation to protect the photosynthetic machinery from photodamage.

Signaling Pathways and Regulation

The regulation of the this compound cycle is tightly coupled to the light conditions experienced by the plant. The primary regulatory signal is the transmembrane proton gradient (ΔpH) across the thylakoid membrane.

Data Presentation: Quantitative Analysis of the this compound Cycle

The following table summarizes the changes in the xanthophyll pigment pool in wild-type Arabidopsis thaliana and the npq1 mutant (deficient in this compound de-epoxidase) in response to high light stress. The data highlights the critical role of VDE in the accumulation of antheraxanthin and zeaxanthin.

| Pigment | Genotype | Low Light (mmol/mol Chl) | High Light (mmol/mol Chl) |

| This compound | Wild Type | 120 | 40 |

| npq1 | 125 | 115 | |

| Antheraxanthin | Wild Type | 5 | 30 |

| npq1 | 0 | 0 | |

| Zeaxanthin | Wild Type | 0 | 50 |

| npq1 | 0 | 0 | |

| Lutein | Wild Type | 380 | 380 |

| npq1 | 380 | 380 | |

| β-carotene | Wild Type | 100 | 100 |

| npq1 | 100 | 100 | |

| Total Xanthophyll Cycle Pool (V+A+Z) | Wild Type | 125 | 120 |

| npq1 | 125 | 115 |

Data adapted from Havaux, M., & Niyogi, K. K. (1999). The this compound cycle protects plants from photooxidative damage by more than one mechanism. Proceedings of the National Academy of Sciences, 96(15), 8762-8767.[7]

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol outlines the extraction of photosynthetic pigments from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Collection and Freezing: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

Extraction: Add 100% acetone to the powdered tissue (e.g., 1 mL per 100 mg of tissue) and vortex thoroughly. Keep samples on ice and in the dark to prevent pigment degradation.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

-

HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Elution: Use a gradient of solvents to separate the pigments. A typical gradient might involve a mobile phase of acetonitrile:methanol:water and a second mobile phase of methanol:ethyl acetate.

-

Detection: Monitor the elution of pigments using a photodiode array (PDA) detector, which allows for the identification of pigments based on their characteristic absorption spectra.

-

Quantification: Determine the concentration of each pigment by integrating the area under its corresponding peak in the chromatogram and comparing it to the peak areas of known standards.

Chlorophyll Fluorescence Measurement for Non-Photochemical Quenching (NPQ) Analysis

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II (PSII) and to quantify NPQ.

Methodology:

-

Dark Adaptation: Dark-adapt the plant leaf for at least 30 minutes to ensure that all PSII reaction centers are open.

-

Measurement of Fo and Fm:

-

Measure the minimal fluorescence (Fo) by applying a weak measuring light.

-

Determine the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light.

-

-

Actinic Light Exposure: Illuminate the leaf with a constant actinic light of a specific intensity to induce photosynthesis and NPQ.

-

Measurement of Fs and Fm':

-

During actinic light exposure, the fluorescence level will reach a steady-state (Fs).

-

Periodically apply saturating pulses of light to determine the maximal fluorescence in the light-adapted state (Fm').

-

-

Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .

-

Relaxation Kinetics: After the actinic light is turned off, monitor the relaxation of NPQ by measuring the recovery of Fm' back to Fm.

In Vitro this compound De-epoxidase (VDE) Activity Assay

This assay measures the activity of VDE by monitoring the conversion of this compound to zeaxanthin spectrophotometrically.

Methodology:

-

Enzyme Extraction: Isolate thylakoids from plant leaves and subsequently solubilize the VDE from the thylakoid lumen.

-

Substrate Preparation: Prepare a reaction mixture containing a known concentration of this compound and monogalactosyldiacylglycerol (MGDG) micelles in a low pH buffer (e.g., pH 5.2) to mimic the acidic lumenal conditions.

-

Initiation of Reaction: Add the VDE extract and the co-substrate, ascorbate, to the reaction mixture to initiate the de-epoxidation reaction.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at a wavelength where this compound absorbs strongly and zeaxanthin absorbs weakly (e.g., 505 nm) over time.

-

Calculation of Activity: Calculate the VDE activity based on the rate of absorbance change, using the molar extinction coefficient of this compound.

In Vitro Zeaxanthin Epoxidase (ZEP) Activity Assay

This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to this compound.

Methodology:

-

Enzyme Source: Use thylakoid membranes isolated from dark-adapted leaves as the source of ZEP.

-

Substrate and Cofactors: Prepare a reaction mixture containing a known concentration of zeaxanthin, and the necessary cofactors, NADPH and FAD, in a buffer at a pH optimal for ZEP activity (around pH 7.5).

-

Initiation of Reaction: Add the thylakoid suspension to the reaction mixture to start the epoxidation reaction.

-

Time-course Sampling: Take aliquots of the reaction mixture at different time points and immediately stop the reaction by adding a quenching agent (e.g., a strong base or solvent).

-

Pigment Analysis: Extract the pigments from each time point and analyze the concentrations of zeaxanthin, antheraxanthin, and this compound using HPLC as described in section 4.1.

-

Calculation of Activity: Calculate the ZEP activity based on the rate of disappearance of zeaxanthin and the appearance of antheraxanthin and this compound over time.

Conclusion

The this compound cycle is a finely tuned and essential process for the survival of photosynthetic organisms in fluctuating light environments. Its core function in dissipating excess light energy underscores its importance in preventing photo-oxidative damage. The methodologies outlined in this guide provide a framework for the detailed investigation of this vital photoprotective mechanism. For researchers in plant science, a thorough understanding of the this compound cycle is fundamental. For professionals in drug development, the principles of managing oxidative stress through enzymatic cycles in biological systems may offer valuable insights into related human pathologies and therapeutic strategies. The continued study of the this compound cycle will undoubtedly yield further knowledge applicable across various scientific disciplines.

References

- 1. This compound de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De-epoxidation of this compound in light-harvesting complex I proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound de-epoxidase - Wikipedia [en.wikipedia.org]

- 4. Chlorophyll Fluorescence Measurements in Arabidopsis Plants Using a Pulse-amplitude-modulated (PAM) Fluorometer [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 7. The this compound cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Violaxanthin in Plant Photoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, the ability to harness sunlight for photosynthesis is counterbalanced by the inherent danger of excessive light exposure. When light energy absorption surpasses the capacity of the photosynthetic apparatus to utilize it, the generation of reactive oxygen species (ROS) can lead to significant photooxidative damage. Plants have evolved a sophisticated array of photoprotective mechanisms to mitigate this threat, and at the heart of one of the most crucial of these lies the xanthophyll pigment, violaxanthin. This technical guide provides an in-depth exploration of the role of this compound in photoprotection, with a focus on the underlying biochemical pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

The this compound Cycle: A Dynamic Photoprotective Mechanism

The primary role of this compound in photoprotection is manifested through its participation in the xanthophyll cycle. This cycle involves the enzymatic interconversion of three xanthophylls: this compound (V), antheraxanthin (A), and zeaxanthin (Z).[1][2] Under conditions of excess light, the enzyme this compound de-epoxidase (VDE) catalyzes the de-epoxidation of this compound to antheraxanthin and subsequently to zeaxanthin.[3][4][5] This conversion is reversed under low light conditions by the enzyme zeaxanthin epoxidase (ZE).[4]

The accumulation of zeaxanthin is critical for photoprotection as it enhances the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][6][7] Zeaxanthin is thought to facilitate this by inducing conformational changes in the light-harvesting complexes (LHCs) of Photosystem II (PSII), creating energy traps that dissipate the excess excitation energy.[6] Furthermore, zeaxanthin and other xanthophyll cycle components can directly scavenge ROS, providing an additional layer of defense against photooxidative damage.[3][8]

Signaling Pathways and Regulatory Mechanisms

The activation of the this compound cycle is tightly regulated by the conditions within the chloroplast. The primary trigger for VDE activity is a decrease in the pH of the thylakoid lumen, which occurs when the rate of proton pumping into the lumen by the photosynthetic electron transport chain exceeds the rate of proton consumption by ATP synthase.[1] This acidification of the lumen protonates VDE, leading to its activation.[7][9] Ascorbate (Vitamin C) acts as a crucial cofactor for VDE, serving as the reductant in the de-epoxidation reaction.[10][11][12] The availability of ascorbate can, therefore, be a limiting factor for VDE activity in vivo.[12]

dot

Caption: The this compound Cycle and its regulation by light conditions and luminal pH.

Quantitative Data on this compound's Role in Photoprotection

The following tables summarize key quantitative data from studies investigating the this compound cycle and its impact on photoprotection.

Table 1: Pigment Composition in Wild-Type and npq1 Mutant Arabidopsis thaliana Under Light Stress.

The npq1 mutant lacks a functional this compound de-epoxidase. Data are mean values ± SD.

| Genotype | Treatment | Chlorophyll (mg/g FW) | Total Carotenoids (μg/g FW) | Fv/Fm | (A+Z)/(V+A+Z) | Vitamin E (μg/g FW) |

| Wild-Type | Control | 8.2 ± 2.0 | 227 ± 82 | 0.79 ± 0.01 | 0.20 ± 0.02 | 10.8 ± 0.9 |

| Light-treated | 12.1 ± 1.9 | 324 ± 26 | 0.69 ± 0.08 | 0.43 ± 0.09 | 23.1 ± 3.3 | |

| npq1 | Control | 6.3 ± 0.8 | 186 ± 31 | 0.78 ± 0.01 | 0 | 10.8 ± 0.5 |

| Light-treated | 19.6 ± 1.2 | 610 ± 155 | 0.60 ± 0.14 | 0.02 ± 0.01 | 29.7 ± 7.4 |

Source: Adapted from Havaux, M. et al. (1999). The this compound cycle protects plants from photooxidative damage by more than one mechanism. PNAS, 96(15), 8762-8767.[3]

Table 2: Kinetic Properties of this compound De-epoxidase (VDE).

The Michaelis constant (Km) for ascorbate is highly dependent on pH.

| pH | Km for Ascorbate (mM) |

| 6.0 | 10 |

| 5.5 | 2.5 |

| 5.0 | 1.0 |

| 4.5 | 0.3 |

Source: Adapted from Bratt, C. E. et al. (1995). Regulation of this compound de-epoxidase activity by pH and ascorbate concentration. Photosynthesis Research, 45(2), 169-175.[10][11]

Experimental Protocols

Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction, separation, and quantification of photosynthetic pigments.[3][13]

Methodology:

-

Pigment Extraction:

-

Harvest leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the pigments with 80-100% acetone, buffered with a small amount of calcium carbonate to neutralize acids.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant containing the pigments.

-

-

HPLC Separation:

-

Filter the pigment extract through a 0.45 µm syringe filter.

-

Inject the filtered sample into a reverse-phase C18 HPLC column.

-

Elute the pigments using a gradient of solvents, typically a mixture of acetonitrile, methanol, and water.

-

Detect the pigments using a diode array detector at wavelengths specific for chlorophylls and carotenoids (e.g., 440 nm for carotenoids).

-

-

Quantification:

-

Identify and quantify individual pigments by comparing their retention times and absorption spectra to those of pure standards.

-

Calculate the concentration of each pigment based on the peak area and the standard curve.

-

dot

Caption: A generalized workflow for the analysis of photosynthetic pigments using HPLC.

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is typically measured by monitoring changes in chlorophyll a fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.[6]

Methodology:

-

Dark Adaptation:

-

Dark-adapt the plant leaf for at least 30 minutes to ensure all reaction centers of PSII are open.

-

-

Measurement of F₀ and Fₘ:

-

Measure the minimum fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

-

-

Induction of NPQ:

-

Expose the leaf to a period of actinic (photosynthetically active) light of a defined intensity and duration.

-

During this light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

-

Calculation of NPQ:

-

NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

dot

Caption: The experimental workflow for measuring Non-Photochemical Quenching (NPQ).

Conclusion

This compound plays a central and indispensable role in the photoprotection of photosynthetic organisms. Through its dynamic conversion to zeaxanthin in the xanthophyll cycle, it enables the safe dissipation of excess light energy as heat, thereby preventing the formation of damaging reactive oxygen species. The regulation of this cycle by luminal pH and ascorbate availability highlights the intricate control mechanisms that plants employ to balance photosynthetic efficiency with photoprotection. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and scientists to further investigate this critical aspect of plant physiology, with potential applications in crop improvement and the development of novel photoprotective agents.

References

- 1. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12.1.2 - Photoinhibition and photoprotection [rseco.org]

- 3. The this compound cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound de-epoxidase - Wikipedia [en.wikipedia.org]

- 6. Non-photochemical quenching - Wikipedia [en.wikipedia.org]

- 7. This compound de-epoxidase is rate-limiting for non-photochemical quenching under subsaturating light or during chilling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Regulation of this compound de-epoxidase activity by pH and ascorbate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

The Violaxanthin Biosynthesis Pathway in Higher Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the violaxanthin biosynthesis pathway in higher plants. The focus is on the core enzymatic steps, regulatory mechanisms, and the interplay with other metabolic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of the key processes.

Introduction

This compound is a xanthophyll pigment essential for various physiological processes in higher plants. It serves as a key intermediate in the biosynthesis of the photoprotective pigment zeaxanthin and the plant hormone abscisic acid (ABA). The pathway is intricately regulated, primarily through the light-dependent xanthophyll cycle, which plays a crucial role in protecting the photosynthetic apparatus from photodamage. Understanding the this compound biosynthesis pathway is critical for developing strategies to enhance plant stress tolerance and for the potential biotechnological production of valuable carotenoids.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from zeaxanthin, a C40 carotenoid. The pathway involves a series of epoxidation and de-epoxidation reactions catalyzed by specific enzymes located within the chloroplasts.

Key Enzymes and Reactions

The central enzymes governing the this compound pathway are:

-

Zeaxanthin Epoxidase (ZEP): A flavoprotein monooxygenase that catalyzes the conversion of zeaxanthin to this compound through the intermediate antheraxanthin.[1][2] This two-step epoxidation reaction is active under low light conditions.[1][2]

-

This compound De-epoxidase (VDE): An enzyme that catalyzes the reverse reaction, converting this compound back to zeaxanthin via antheraxanthin.[3] VDE is activated by low pH in the thylakoid lumen, a condition that occurs under high light stress.[4]

-

Neoxanthin Synthase (NSY): This enzyme catalyzes the conversion of this compound to neoxanthin, a precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[5][6]

The core reactions of the pathway are:

-

Zeaxanthin → Antheraxanthin: Catalyzed by Zeaxanthin Epoxidase (ZEP).

-

Antheraxanthin → this compound: Catalyzed by Zeaxanthin Epoxidase (ZEP).

-

This compound → Antheraxanthin: Catalyzed by this compound De-epoxidase (VDE).

-

Antheraxanthin → Zeaxanthin: Catalyzed by this compound De-epoxidase (VDE).

-

This compound → Neoxanthin: Catalyzed by Neoxanthin Synthase (NSY).

-

Neoxanthin → Xanthoxin → Abscisic Acid (ABA): A multi-step process initiated by the cleavage of neoxanthin.

These reactions are interconnected and form the basis of the xanthophyll cycle, a critical photoprotective mechanism.

Quantitative Data

The concentrations of this compound and its related xanthophylls are highly dynamic and vary depending on light conditions, plant species, and developmental stage.

| Carotenoid | Plant Species | Condition | Concentration (nmol/g FW) | Reference |

| This compound | Arabidopsis thaliana (WT) | Dark-adapted | ~1.2 | [7] |

| Antheraxanthin | Arabidopsis thaliana (WT) | Dark-adapted | ~0.1 | [7] |

| Zeaxanthin | Arabidopsis thaliana (WT) | Dark-adapted | ~0.1 | [7] |

| This compound | Arabidopsis thaliana (WT) | High light (1300 µmol m⁻² s⁻¹) | ~0.3 | [7] |

| Antheraxanthin | Arabidopsis thaliana (WT) | High light (1300 µmol m⁻² s⁻¹) | ~0.2 | [7] |

| Zeaxanthin | Arabidopsis thaliana (WT) | High light (1300 µmol m⁻² s⁻¹) | ~0.9 | [7] |

| This compound | Arabidopsis thaliana (stn7 mutant) | Dark-adapted | ~1.3 | [8] |

| Antheraxanthin | Arabidopsis thaliana (stn7 mutant) | Dark-adapted | ~0.1 | [8] |

| Zeaxanthin | Arabidopsis thaliana (stn7 mutant) | Dark-adapted | ~0.1 | [8] |

| This compound | Arabidopsis thaliana (stn7 mutant) | Low light (100 µmol m⁻² s⁻¹) | ~1.0 | [8] |

| Antheraxanthin | Arabidopsis thaliana (stn7 mutant) | Low light (100 µmol m⁻² s⁻¹) | ~0.3 | [8] |

| Zeaxanthin | Arabidopsis thaliana (stn7 mutant) | Low light (100 µmol m⁻² s⁻¹) | ~0.2 | [8] |

Enzyme Kinetics:

Detailed kinetic parameters (Km, Vmax) for the enzymes in the this compound biosynthesis pathway are not extensively reported in a standardized format across the literature. However, the activity of these enzymes is known to be tightly regulated by various factors as detailed in the experimental protocols.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

Quantification of this compound and Other Carotenoids by HPLC

Objective: To separate and quantify this compound, antheraxanthin, zeaxanthin, and other carotenoids from plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (100%)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Centrifuge and microcentrifuge tubes

-

HPLC system with a C18 or C30 reverse-phase column and a diode array detector

-

Mobile phase A: Acetonitrile:Methanol:Water (72:8:3, v/v/v)[8]

-

Mobile phase B: Methanol:Ethyl acetate (68:32, v/v)

-

Carotenoid standards (this compound, antheraxanthin, zeaxanthin)

Procedure:

-

Sample Preparation:

-

Harvest a known weight of plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of 100% acetone and vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction with another 1 mL of acetone on the pellet and combine the supernatants.

-

-

Phase Separation:

-

To the combined acetone extract, add an equal volume of ethyl acetate and 0.5 volumes of water.

-

Vortex briefly and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

The upper ethyl acetate phase contains the carotenoids.

-

-

Drying and Reconstitution:

-

Transfer the upper ethyl acetate phase to a new tube.

-

Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried pigment extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject an aliquot (e.g., 20 µL) of the reconstituted sample onto the HPLC system.

-

Use a C30 column for optimal separation of carotenoid isomers.[8]

-

A common gradient elution program starts with 100% Mobile Phase A and gradually increases the proportion of Mobile Phase B.

-

Monitor the elution of pigments using a diode array detector at wavelengths between 400 and 500 nm (specifically around 445 nm for xanthophylls).

-

-

Quantification:

-

Identify the peaks corresponding to this compound, antheraxanthin, and zeaxanthin by comparing their retention times and absorption spectra with those of pure standards.

-

Quantify the amount of each carotenoid by integrating the peak area and using a standard curve generated with known concentrations of the standards.

-

In Vitro Assay of this compound De-epoxidase (VDE) Activity

Objective: To measure the enzymatic activity of VDE by monitoring the conversion of this compound to antheraxanthin and zeaxanthin.

Materials:

-

Isolated thylakoid membranes from plant leaves (e.g., spinach or Arabidopsis)

-

This compound substrate (isolated from plants or commercially available)

-

Monogalactosyldiacylglycerol (MGDG)

-

Ascorbate (sodium ascorbate)

-

Citrate-phosphate buffer (pH 5.2)

-

Spectrophotometer capable of dual-wavelength measurements (505 nm and 540 nm)

-

Dithiothreitol (DTT) as an inhibitor (for control experiments)

Procedure:

-

Thylakoid Isolation:

-

Homogenize fresh leaf tissue in a chilled isolation buffer (e.g., 0.4 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA).

-

Filter the homogenate through layers of cheesecloth and miracloth.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂) to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes. Resuspend the thylakoids in a small volume of the same buffer.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a cuvette containing citrate-phosphate buffer (pH 5.2). The acidic pH is crucial for VDE activation.[9]

-

Add MGDG to the buffer, which is required to solubilize the this compound substrate in the aqueous assay medium.

-

Add the this compound substrate to the reaction mixture.

-

Add the isolated thylakoid preparation (containing VDE) to the cuvette.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate, which serves as a reductant.

-

Immediately start monitoring the change in absorbance at 505 nm, with 540 nm as a reference wavelength, to correct for scattering changes.[9] The conversion of this compound to zeaxanthin leads to a decrease in absorbance at 505 nm.

-

For a control, perform the assay in the presence of DTT, a known inhibitor of VDE.[9]

-

-

Calculation of Activity:

-

The rate of this compound de-epoxidation is calculated from the initial linear rate of absorbance change.

-

Enzyme activity can be expressed as the change in absorbance per unit time per milligram of chlorophyll or protein.

-

In Vitro Assay of Zeaxanthin Epoxidase (ZEP) Activity

Objective: To measure the enzymatic activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and this compound.

Materials:

-

Isolated thylakoid membranes from dark-adapted plant leaves

-

Zeaxanthin substrate

-

NADPH or NADH as a reductant

-

FAD as a cofactor

-

HEPES buffer (pH 7.5)

-

Bovine Serum Albumin (BSA)

-

HPLC system for product analysis

Procedure:

-

Thylakoid Isolation:

-

Isolate thylakoids from dark-adapted leaves as described in the VDE assay protocol to ensure minimal initial zeaxanthin content.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a tube containing HEPES buffer (pH 7.5).

-

Add the isolated thylakoids and the zeaxanthin substrate.

-

Add BSA to the reaction mixture, which can help stabilize the enzyme and bind inhibitory free fatty acids.

-

Add FAD and initiate the reaction by adding NADPH or NADH.

-

Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).

-

-

Sample Analysis:

-

At different time points, take aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., acetone).

-

Extract the carotenoids as described in the HPLC protocol (Section 4.1).

-

Analyze the formation of antheraxanthin and this compound using HPLC.

-

-

Calculation of Activity:

-

The rate of zeaxanthin epoxidation is determined by quantifying the amount of antheraxanthin and this compound produced over time.

-

Enzyme activity can be expressed as nmol of product formed per unit time per milligram of chlorophyll or protein.

-

Quantification of Abscisic Acid (ABA) by LC-MS/MS

Objective: To accurately quantify the levels of ABA in plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction solvent (e.g., isopropanol with 1% acetic acid)

-

Internal standard (e.g., deuterated ABA, d6-ABA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of frozen plant tissue in the extraction solvent containing the internal standard.

-

Shake the mixture at 4°C for a defined period (e.g., 1 hour).

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Purification by SPE:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

-

Elute the ABA and the internal standard with a higher percentage of organic solvent (e.g., 80% methanol).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the compounds using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Detect and quantify ABA and its internal standard using multiple reaction monitoring (MRM) mode on the triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for ABA and d6-ABA should be optimized.

-

-

Quantification:

-

Calculate the concentration of ABA in the sample by comparing the peak area ratio of endogenous ABA to the d6-ABA internal standard against a standard curve prepared with known amounts of ABA and a fixed amount of d6-ABA.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core this compound biosynthesis pathway and a typical experimental workflow for carotenoid analysis.

Caption: The core this compound biosynthesis pathway and its regulation by light.

Caption: A typical experimental workflow for the extraction and analysis of carotenoids.

Conclusion

The this compound biosynthesis pathway is a central hub in plant carotenoid metabolism, directly impacting photoprotection and hormone signaling. The intricate regulation of the enzymes ZEP and VDE allows plants to rapidly respond to changing light environments. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to investigate this pathway further. Future research, particularly in elucidating the precise kinetic parameters of the key enzymes and understanding the metabolic flux under various stress conditions, will be crucial for the effective manipulation of this pathway for crop improvement and the production of high-value compounds.

References

- 1. sensusimpact.com [sensusimpact.com]

- 2. This compound de-epoxidase - Wikipedia [en.wikipedia.org]

- 3. This compound de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neoxanthin synthase - Wikipedia [en.wikipedia.org]

- 5. Identification of neoxanthin synthase as a carotenoid cyclase paralog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zeaxanthin Has Enhanced Antioxidant Capacity with Respect to All Other Xanthophylls in Arabidopsis Leaves and Functions Independent of Binding to PSII Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

chemical structure and properties of violaxanthin

An In-depth Technical Guide to Violaxanthin: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a natural xanthophyll pigment, a subclass of carotenoids characterized by the presence of oxygen.[1] With its distinct orange color, this compound is prevalent in a variety of photosynthetic organisms, including higher plants, green algae, and brown seaweeds.[1][2][3] It plays a crucial role in the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy.[4][5][6] Beyond its physiological function in plants, this compound has garnered significant interest from researchers, scientists, and drug development professionals for its potent antioxidant and anti-inflammatory properties, suggesting its potential as a therapeutic agent.[3][7][8]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, biosynthesis, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and biological assessment, along with structured data tables and diagrams to facilitate understanding and further research.

Chemical Structure and Physicochemical Properties

This compound is a C40 tetraterpenoid derived from zeaxanthin through epoxidation.[4][9] Its structure features a long polyene chain with two epoxy groups, one at each end of the molecule, which are critical to its function in the xanthophyll cycle.[10] This structure contributes to its hydrophobic nature, rendering it soluble in organic solvents but practically insoluble in water.[1]

The key identifiers and physicochemical properties of all-trans-violaxanthin are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | [11] |

| Synonyms | all-trans-Violaxanthin, Zeaxanthin diepoxide, E161e | [9][11] |

| Molecular Formula | C₄₀H₅₆O₄ | [11][12][13][14] |

| Molecular Weight | 600.9 g/mol (or 600.87 / 600.88 g/mol ) | [11][12] |

| CAS Number | 126-29-4 | [11][12][13] |

| Appearance | Orange prisms or crystals | [9][12] |

| Melting Point | 200 - 208 °C | [9][11][12] |

| Solubility | Soluble in ethanol, methanol, acetone, carbon disulfide, ether; almost insoluble in petroleum ether; practically insoluble in water. | [1][12] |

Spectral Properties

The extended system of conjugated double bonds in this compound's structure is responsible for its characteristic absorption of light in the blue-green region of the visible spectrum, resulting in its yellow-orange color.[1] The UV-Vis absorption spectrum typically shows three distinct peaks. The exact wavelengths of maximum absorption (λmax) are solvent-dependent.

| Solvent | λmax Values (nm) | Reference(s) |

| Ethanol | 417, 440, 470 | [2] |

| Ethanol | 417.5, 442.5, 471.5 | [12] |

| Acetone | 419, 442, 472 | [2] |

| n-Hexane | 417, 440, 470 | [2] |

| Methanol | 417, 439, 468 | [15] |

Biosynthesis and the Xanthophyll Cycle

This compound is synthesized in photosynthetic eukaryotes from zeaxanthin.[4][16] This conversion is a two-step epoxidation process catalyzed by the enzyme zeaxanthin epoxidase (ZEP), with antheraxanthin as the intermediate.[4][6]

This reaction is a central part of the xanthophyll cycle, a critical photoprotective mechanism. Under high light conditions, this compound is converted back to zeaxanthin via antheraxanthin by the enzyme this compound de-epoxidase (VDE).[5][17] This cycle dissipates excess light energy, protecting the photosynthetic apparatus from photo-oxidative damage.[5]

Experimental Protocols

Extraction and Purification of this compound

This compound is sensitive to light, heat, and acids, so extraction and purification should be performed under dim light and at low temperatures.[18] The following is a generalized protocol based on methods for extraction from microalgae.[19][20]

Methodology:

-

Extraction: The microalgal biomass is repeatedly extracted with an organic solvent like ethanol or acetone until the residue is colorless. All steps are performed in the dark or under dim light to prevent isomerization and degradation.[18][19]

-

Saponification: To remove chlorophylls, the crude extract is saponified, typically by adding a solution of potassium hydroxide (KOH) in methanol and incubating in the dark.[19]

-

Solvent Partitioning: After saponification, the pigments are transferred to a non-polar solvent such as diethyl ether or hexane by liquid-liquid extraction. The aqueous layer is discarded.[19]

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated extract is loaded onto a silica gel column. Fractions are eluted using a solvent system with increasing polarity (e.g., a gradient of acetone in n-hexane). Fractions containing this compound are collected.[19]

-

Preparative High-Performance Liquid Chromatography (PHPLC): The enriched fraction from the silica gel column is subjected to PHPLC for final purification. A C18 column is commonly used with an isocratic or gradient mobile phase.[19]

-

-

Identification and Quantification: The purified this compound is identified based on its retention time, UV-Vis absorption spectrum, and mass spectrometry (MS) data.[19] Purity is assessed using analytical HPLC.

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][21]

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[21]

-

Nitric Oxide (NO) Assay: The production of NO, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[7][21]

-

Prostaglandin E₂ (PGE₂) Assay: The concentration of PGE₂, another key inflammatory mediator, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[7][21]

-

Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂, respectively.[7]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2) are quantified to determine if this compound's inhibitory effect occurs at the transcriptional level.[7]

-

NF-κB Pathway Analysis: To investigate the mechanism, the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed using Western blotting of nuclear and cytoplasmic fractions or by electrophoretic mobility shift assay (EMSA).[7][21]

Biological Activities and Mechanism of Action

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is attributed to its ability to quench singlet oxygen and scavenge free radicals.[8][22] This property is linked to the long conjugated polyene chain in its structure.

| Assay | Test System | Result (IC₅₀ / EC₅₀) | Reference(s) |

| DPPH Radical Scavenging | In vitro chemical assay | EC₅₀: 41.42 µg/mL | [19] |

| ABTS⁺ Radical Scavenging | In vitro chemical assay | EC₅₀: 15.25 µg/mL | [19][23] |

| Lipid Peroxidation Inhibition | Rat brain homogenate | IC₅₀: 0.46 µM | [22] |

| Singlet Oxygen (¹O₂) Quenching | In vitro chemical assay | IC₅₀: > 10 µM (approx.) | [22] |

Anti-inflammatory Activity

Studies have shown that this compound possesses potent anti-inflammatory effects.[7][24] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][21] In LPS-stimulated macrophages, this compound significantly inhibits the production of pro-inflammatory mediators like NO and PGE₂.[7] It achieves this by downregulating the expression of iNOS and COX-2 enzymes. This suppression is linked to its ability to prevent the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[7][21]

Stability and Degradation

This compound is susceptible to degradation by heat, light, and acidic conditions.[18][25] Thermal processing can cause the isomerization of the 5,6-epoxide groups to form 5,8-furanoxide derivatives, such as auroxanthin.[25][26] This degradation follows first-order kinetics and leads to a loss of color and biological activity.[26][27] Therefore, proper storage and handling are critical to preserve the integrity of the compound for research and development purposes.

Conclusion

This compound is a multifaceted carotenoid with a well-defined chemical structure and a range of important biological properties. Its role in the xanthophyll cycle highlights its significance in plant physiology, while its potent antioxidant and anti-inflammatory activities underscore its potential for applications in pharmaceuticals and nutraceuticals. The inhibition of the NF-κB pathway represents a key mechanism underlying its anti-inflammatory effects, making it a promising candidate for the development of new therapies for inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound.

References

- 1. CAS 126-29-4: this compound | CymitQuimica [cymitquimica.com]

- 2. epic.awi.de [epic.awi.de]

- 3. Analysis of this compound, this compound Content of Biomass, this compound Content of Seaweed, this compound Content of Algae, this compound Content of Plants - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. This compound: natural function and occurrence, biosynthesis, and heterologous production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-inflammatory effects of this compound isolated from microalga Chlorella ellipsoidea in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB014725) - FooDB [foodb.ca]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C40H56O4 | CID 448438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [drugfuture.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound | 126-29-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound: natural function and occurrence, biosynthesis, and heterologous production - ProQuest [proquest.com]

- 17. This compound de-epoxidase disulphides and their role in activity and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. omicsonline.org [omicsonline.org]

- 19. Optimum Production Conditions, Purification, Identification, and Antioxidant Activity of this compound from Microalga Eustigmatos cf. polyphem (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Thermal degradation kinetics of neoxanthin, this compound, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Violaxanthin-Antheraxanthin Axis: A Core Component of Photoprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical relationship between the xanthophylls violaxanthin and antheraxanthin. Central to the process of photoprotection in photosynthetic eukaryotes, the interconversion of these molecules is a key regulatory step in the dissipation of excess light energy. This document details the underlying biochemical pathway, presents quantitative data on pigment dynamics, outlines key experimental protocols for their study, and provides insights into the enzymatic kinetics governing their transformation.

Core Relationship: The Xanthophyll Cycle

This compound and antheraxanthin are integral components of the xanthophyll cycle, a crucial photoprotective mechanism that helps plants and algae safely dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).[1][2] Antheraxanthin serves as the direct biochemical intermediate in the two-step enzymatic conversion of this compound to zeaxanthin under high-light conditions.[3][4]

This reversible cycle takes place within the thylakoid membranes of chloroplasts and is governed by the activity of two key enzymes whose functions are tightly regulated by the transthylakoid pH gradient.[1][2]

-

De-epoxidation (High Light/Stress Conditions): When light absorption exceeds the capacity of photosynthesis, a buildup of protons acidifies the thylakoid lumen. This low pH environment (optimally around pH 5.2) activates the enzyme This compound de-epoxidase (VDE) .[5] VDE, a lumen-localized enzyme, then catalyzes the removal of epoxide groups from this compound in two sequential steps, using ascorbic acid as a reductant.[5][6]

-

This compound (a di-epoxide) is converted to the mono-epoxide intermediate, antheraxanthin .

-

Antheraxanthin is subsequently converted to the epoxide-free zeaxanthin.

-

-

Epoxidation (Low Light/Dark Conditions): In low light, when the proton gradient dissipates and the stromal pH is higher (around pH 7.5), the enzyme zeaxanthin epoxidase (ZEP) becomes active. ZEP, located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to this compound via the antheraxanthin intermediate.[4][7]

The accumulation of antheraxanthin and particularly zeaxanthin is critical for inducing the conformational changes in the light-harvesting antenna proteins of Photosystem II that facilitate the dissipation of excess energy, thus protecting the photosynthetic machinery from photo-oxidative damage.[2]

Signaling Pathway Diagram

The logical flow of the xanthophyll cycle, illustrating the central role of antheraxanthin as the intermediate between this compound and zeaxanthin, is depicted below.

Quantitative Data Presentation

The relative concentrations of this compound, antheraxanthin, and zeaxanthin are highly dynamic and vary depending on species, light conditions, and the presence of abiotic stress. The de-epoxidation state (DES), often calculated as (Antheraxanthin + Zeaxanthin) / (this compound + Antheraxanthin + Zeaxanthin), provides a quantitative measure of the xanthophyll cycle's activation state.

| Plant Species | Condition | This compound | Antheraxanthin | Zeaxanthin | De-epoxidation State (DES) | Reference |

| Arabidopsis thaliana (Wild Type) | Dark-adapted | ~112 mmol/mol Chl | ~38 mmol/mol Chl | ~71 mmol/mol Chl | ~0.49 | [8] |

| Arabidopsis thaliana (Wild Type) | High Light (2000 µmol m⁻²s⁻¹) | Data not specified | Data not specified | Data not specified | ~0.60 | [8] |

| Moso Bamboo (Phyllostachys edulis) | Dark | Data not specified | Data not specified | Data not specified | 0.37 | [9] |

| Moso Bamboo (Phyllostachys edulis) | High Light (1500 µmol m⁻²s⁻¹) | Data not specified | Data not specified | Data not specified | 0.96 | [9] |

| Ulva prolifera (Green Alga) | Control (25‰ salinity) | ~1.4 (relative content) | ~0.3 (relative content) | ~0.2 (relative content) | ~0.26 | [7] |

| Ulva prolifera (Green Alga) | High Salt Stress (50‰ salinity) | ~2.0 (relative content) | ~0.3 (relative content) | ~0.8 (relative content) | ~0.35 | [7] |

| Willow Species (Salix, generalist) | Control (Drought Day 0) | ~120 mmol/mol Chl | ~15 mmol/mol Chl | ~10 mmol/mol Chl | ~0.17 | [10] |

| Willow Species (Salix, generalist) | Drought (Day 15) | ~40 mmol/mol Chl | ~30 mmol/mol Chl | ~60 mmol/mol Chl | ~0.69 | [10] |

Note: Values are approximate and have been interpreted from graphical or textual data in the cited literature. Relative content units are specific to the study. DES is calculated as (A+Z)/(V+A+Z).

Enzyme Kinetics

Obtaining classical Michaelis-Menten constants (Km, Vmax) for VDE and ZEP is challenging due to their operation within the complex, heterogeneous environment of the thylakoid membrane. Their activity is not solely dependent on substrate concentration but is critically regulated by environmental factors.

-

This compound De-epoxidase (VDE):

-

pH Dependence: VDE activity is negligible at neutral pH and becomes sharply activated as the pH drops below 6.5, with an optimal activity around pH 5.2.[5]

-

Cofactor Affinity: The enzyme uses ascorbate as a reductant, and its affinity (Km) for ascorbate is also pH-dependent, suggesting a preference for the protonated form, ascorbic acid.[6]

-

Specific Activity: A specific activity of 208 µkat/g protein (equivalent to 750 µmol of substrate converted per mg of enzyme per hour) has been reported for purified recombinant spinach VDE under optimal assay conditions.[11]

-

Regulation by Lipids: VDE activity is dependent on its association with thylakoid lipids, particularly monogalactosyldiacylglycerol (MGDG), which is required for the enzyme to access its this compound substrate.[12]

-

-

Zeaxanthin Epoxidase (ZEP):

-

pH Dependence: ZEP is active on the stromal side of the membrane at a higher pH (optimum ~7.5).[4]

-

Regulation: ZEP activity can be downregulated or completely inhibited under conditions of severe or prolonged high-light stress, potentially mediated by reactive oxygen species (ROS) like hydrogen peroxide.[7] This inhibition ensures that high, photoprotective levels of zeaxanthin are maintained during stress.

-

Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol allows for the separation and quantification of this compound, antheraxanthin, and other photosynthetic pigments.

Methodology:

-

Sample Collection: Harvest leaf or algal tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Extraction: Grind the frozen tissue to a fine powder. Extract pigments by adding a cold solvent, such as 100% acetone or methanol, often buffered and containing an antioxidant like sodium ascorbate to prevent degradation.[5] Vortex or sonicate the sample thoroughly.

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet cell debris.

-

HPLC Separation:

-

Inject the filtered supernatant into an HPLC system equipped with a C18 or C30 reversed-phase column.

-

Use a gradient or isocratic solvent system. A common mobile phase involves a gradient between a polar solvent (e.g., acetonitrile:methanol:water) and a less polar solvent (e.g., methanol:ethyl acetate).[5]

-

Detection is typically performed using a diode-array detector (DAD) to monitor absorbance at wavelengths between 400-500 nm (approx. 440 nm is common for xanthophylls).

-

-

Quantification: Identify peaks based on retention times and absorption spectra compared to pure standards. Quantify pigments based on the peak area and standard calibration curves.

References

- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 2. Photosystems under high light stress: throwing light on mechanism and adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The this compound cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Structural Basis for the pH-Dependent Xanthophyll Cycle in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PeVDE, a this compound de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of this compound de-epoxidation by this compound de-epoxidase, a xanthophyll cycle enzyme, is regulated by membrane fluidity in model lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Zeaxanthin Epoxidase in Violaxanthin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeaxanthin epoxidase (ZEP) is a critical enzyme positioned at a key juncture of plant metabolism, catalyzing the conversion of zeaxanthin to violaxanthin. This reaction is a cornerstone of two vital physiological processes: the xanthophyll cycle, essential for photoprotection, and the biosynthesis of the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. This technical guide provides an in-depth exploration of the function, regulation, and experimental analysis of zeaxanthin epoxidase, offering valuable insights for researchers in plant biology, stress physiology, and drug development seeking to modulate plant growth and stress tolerance.

Introduction

Zeaxanthin epoxidase (EC 1.14.13.90) is a flavin-containing monooxygenase that sequentially adds two epoxide groups to the β-ionone rings of zeaxanthin, yielding first antheraxanthin and then this compound[1]. This enzymatic activity is integral to the xanthophyll cycle, a photoprotective mechanism that dissipates excess light energy to prevent photo-oxidative damage to the photosynthetic apparatus[2][3]. Under low light conditions, ZEP activity predominates, converting zeaxanthin back to this compound. Conversely, under high light stress, this compound is de-epoxidized to zeaxanthin, which is involved in non-photochemical quenching.

Furthermore, the product of the ZEP-catalyzed reaction, this compound, is a precursor for the biosynthesis of the plant hormone abscisic acid (ABA)[4][5]. ABA plays a crucial role in mediating plant responses to various environmental stresses, including drought, salinity, and cold, as well as in regulating seed dormancy and germination. Consequently, the regulation of ZEP activity is a key determinant of a plant's ability to adapt to changing environmental conditions.

Enzymatic Function and Characteristics

The Biochemical Reaction

Zeaxanthin epoxidase catalyzes a two-step epoxidation of zeaxanthin. The reaction requires molecular oxygen (O₂) and the reducing power of NADPH, with Flavin Adenine Dinucleotide (FAD) acting as an essential cofactor[6][7]. The enzyme is localized to the chloroplast stroma and is associated with the thylakoid membrane[2][4].

Reaction Scheme:

-

Zeaxanthin + NADPH + H⁺ + O₂ → Antheraxanthin + NADP⁺ + H₂O

-

Antheraxanthin + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Quantitative Data on Zeaxanthin Epoxidase Activity

While extensive research has been conducted on the regulation and physiological roles of zeaxanthin epoxidase, specific kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are not widely reported in the literature for the purified enzyme. This is likely due to the challenges associated with purifying this membrane-associated protein to homogeneity while maintaining its activity.

However, several studies have provided valuable quantitative and semi-quantitative data on ZEP activity under various conditions.

| Parameter | Value/Observation | Species | Reference |

| Optimal pH | ~7.5 | Spinacia oleracea (Spinach), Arabidopsis thaliana | [6][7] |

| Cofactor Requirement | NADPH, FAD | Nicotiana plumbaginifolia, Arabidopsis thaliana | [6][7] |

| Relative Activity in High Light | Gradually down-regulated | Arabidopsis thaliana | [4] |

| Relative Activity in Drought Stress (Leaves) | Decreased ZEP protein levels | Arabidopsis thaliana | [4][8] |

| Relative Activity in Drought Stress (Roots) | Increased ZEP protein levels | Arabidopsis thaliana | [4][8] |

| Overexpression Effect on Activity | Strongly increased conversion of zeaxanthin to this compound | Arabidopsis thaliana, Nicotiana tabacum | [9] |

Regulatory Mechanisms

The activity of zeaxanthin epoxidase is tightly regulated at both the transcriptional and post-translational levels to fine-tune the balance between photoprotection and ABA synthesis in response to environmental cues.

Transcriptional Regulation

The expression of the ZEP gene is influenced by light, circadian rhythms, and abiotic stress.

-

Light and Circadian Rhythm: ZEP mRNA levels often exhibit a diurnal rhythm, with peak expression patterns that are generally opposite to those of this compound de-epoxidase, the enzyme that catalyzes the reverse reaction in the xanthophyll cycle.

-

Drought Stress: In response to drought, ZEP transcript abundance generally increases in roots, contributing to enhanced ABA biosynthesis for stress adaptation[10]. In contrast, the response in leaves can be more complex, with some studies reporting a decrease in ZEP protein levels despite unchanged or even increased transcript levels, suggesting post-transcriptional regulation[4][8].

-

ABA Signaling: The ZEP promoter contains ABA-responsive elements (ABREs), and its expression can be directly activated by ABRE-binding transcription factors (ABFs)[11]. This indicates a positive feedback loop where ABA can stimulate its own synthesis by upregulating ZEP expression.

Post-Translational Regulation

Post-translational modifications provide a rapid mechanism to modulate ZEP activity in response to short-term environmental fluctuations.

-

Phosphorylation: There is evidence to suggest that ZEP activity is regulated by phosphorylation. Inhibition of phosphatases has been shown to retard zeaxanthin epoxidation, although direct phosphorylation of the ZEP protein itself has not been definitively demonstrated[2]. The thylakoid-associated kinases STN7 and STN8, which are involved in phosphorylating light-harvesting complex II and photosystem II core proteins, have been implicated in the regulation of ZEP activity under high light[2].

-

Redox Regulation and Reactive Oxygen Species (ROS): High light stress can lead to the production of ROS in the chloroplast. ZEP activity is known to be downregulated under such conditions, and this may be mediated by redox modifications or direct oxidative damage to the enzyme.

-

Protein Degradation: Under severe photoinhibition, ZEP protein can be degraded in parallel with the D1 protein of the photosystem II reaction center[12]. This coordinated degradation prevents the reconversion of zeaxanthin to this compound, thus maintaining a high level of photoprotection.

Signaling Pathways

The regulation of zeaxanthin epoxidase is integrated into complex signaling networks that allow plants to respond cohesively to environmental stimuli.

Figure 1. The enzymatic conversion of zeaxanthin to this compound catalyzed by zeaxanthin epoxidase (ZEP).

Figure 2. Simplified signaling pathways regulating zeaxanthin epoxidase (ZEP) activity and gene expression in response to light and drought stress.

Experimental Protocols

In Vitro Zeaxanthin Epoxidase Activity Assay

This protocol is adapted from methodologies described for measuring ZEP activity in isolated thylakoids[6][13].

1. Thylakoid Isolation:

-

Homogenize fresh plant leaf tissue (e.g., spinach or Arabidopsis thaliana) in a chilled isolation buffer (e.g., 330 mM sorbitol, 20 mM Tricine-NaOH pH 7.6, 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃).

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 4,000 x g) for 5 minutes at 4°C to pellet the chloroplasts.

-

Gently resuspend the chloroplast pellet in a hypotonic buffer (e.g., 20 mM HEPES-NaOH pH 7.6, 5 mM MgCl₂, 2.5 mM EDTA) to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed (e.g., 6,000 x g) for 10 minutes at 4°C to pellet the thylakoids.

-

Wash the thylakoid pellet with the resuspension buffer and finally resuspend in a small volume of the same buffer. Determine the chlorophyll concentration spectrophotometrically.

2. Zeaxanthin Epoxidation Reaction:

-

To induce the formation of the substrate, zeaxanthin, pre-illuminate the isolated thylakoids (adjusted to a specific chlorophyll concentration, e.g., 100 µg/mL) with high light (e.g., 1500 µmol photons m⁻²s⁻¹) for a defined period (e.g., 30 minutes) in the presence of an electron acceptor (e.g., methyl viologen) to generate a transthylakoid pH gradient that activates this compound de-epoxidase.

-

To initiate the epoxidation reaction, transfer the thylakoids to a dark, aerobic environment. The reaction mixture should contain the thylakoids in the resuspension buffer (pH adjusted to 7.5), NADPH (e.g., 1 mM), and FAD (e.g., 10 µM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle shaking.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and immediately stop the reaction by adding a multiple volume of a cold organic solvent (e.g., acetone or ethanol) to extract the pigments.

HPLC Analysis of Xanthophyll Cycle Pigments

This protocol provides a general framework for the separation and quantification of this compound, antheraxanthin, and zeaxanthin by High-Performance Liquid Chromatography (HPLC)[14][15].

1. Pigment Extraction:

-

Centrifuge the reaction aliquots (from the ZEP assay) to pellet the thylakoid membranes.

-

Extract the pigments from the pellet by resuspending in 100% acetone or ethanol, vortexing vigorously, and centrifuging to remove the debris.

-

Repeat the extraction until the pellet is colorless.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

-

Redissolve the pigment extract in a small, known volume of a suitable solvent for HPLC injection (e.g., a mixture of acetonitrile and ethyl acetate).

2. HPLC Separation:

-

Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. A common solvent system consists of:

-

Solvent A: Acetonitrile:Water (e.g., 9:1, v/v)

-

Solvent B: Ethyl acetate

-

-

Gradient Program: An example gradient could be:

-

0-20 min: Linear gradient from 10% to 70% Solvent B

-

20-30 min: Linear gradient from 70% to 10% Solvent B

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: A photodiode array (PDA) detector is ideal for scanning the absorbance spectra of the eluting peaks. The primary detection wavelength for xanthophylls is around 450 nm.

3. Quantification:

-

Identify the peaks for this compound, antheraxanthin, and zeaxanthin by comparing their retention times and absorbance spectra with those of authentic standards.

-

Quantify the amount of each pigment by integrating the peak area and using a calibration curve generated from known concentrations of the standards.

Figure 3. A generalized experimental workflow for the analysis of xanthophyll cycle pigments using HPLC.

Conclusion and Future Perspectives

Zeaxanthin epoxidase stands as a central regulatory enzyme in plant physiology, mediating the delicate balance between photoprotection and stress signaling through its role in this compound synthesis. A thorough understanding of its function and regulation is paramount for developing strategies to enhance crop resilience and productivity. While significant progress has been made in elucidating the qualitative aspects of ZEP regulation, a notable gap exists in the quantitative characterization of its enzymatic kinetics. Future research efforts aimed at the purification and detailed kinetic analysis of ZEP from various plant species will be invaluable. Furthermore, a deeper dissection of the signaling cascades that control ZEP activity, including the identification of specific kinases, phosphatases, and transcription factors, will provide a more complete picture of its intricate regulatory network. Such knowledge will undoubtedly pave the way for novel approaches in crop improvement and the development of plant-based pharmaceuticals.

References

- 1. embopress.org [embopress.org]

- 2. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid Diatoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Disruption of the ABA1 encoding zeaxanthin epoxidase caused defective suberin layers in Arabidopsis seed coats [frontiersin.org]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. researchgate.net [researchgate.net]

- 8. Tissue-specific accumulation and regulation of zeaxanthin epoxidase in Arabidopsis reflect the multiple functions of the enzyme in plastids - PubMed [pubmed.ncbi.nlm.nih.gov]